molecular formula C18H24N4O2S B5207514 N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide

N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide

Cat. No. B5207514
M. Wt: 360.5 g/mol
InChI Key: JENNFPBLQAVZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

Mechanism of Action

N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling. BTK is a key regulator of B-cell receptor signaling, and its inhibition leads to decreased survival and proliferation of malignant B-cells. N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has also been shown to inhibit other kinases in the B-cell receptor signaling pathway, such as AKT and ERK, further contributing to its anti-tumor effects.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been shown to have immunomodulatory effects, such as increasing the number and function of natural killer cells and T-cells. N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has several advantages for lab experiments, including its potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to synergize with other targeted therapies. However, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has some limitations, such as its potential for off-target effects and its relatively short history of clinical use.

Future Directions

For the development of N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide include investigation of its use in combination with other targeted therapies and in other B-cell malignancies, as well as the development of more potent and selective BTK inhibitors.

Synthesis Methods

The synthesis of N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide involves several steps, starting from the reaction of 2,6-dichloropyridazine with 1-pyrrolidinecarboxamide to form 6-(1-pyrrolidinyl)-3-pyridazinylamine. This intermediate is then reacted with N,2-diethyl-4-sulfamoylbenzenamine to form the final product, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide. The synthesis is relatively straightforward and has been optimized for large-scale production.

Scientific Research Applications

N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has shown potent inhibition of B-cell receptor signaling and induction of apoptosis in malignant B-cells. N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

N,2-diethyl-5-(6-pyrrolidin-1-ylpyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-14-7-8-15(13-17(14)25(23,24)19-4-2)16-9-10-18(21-20-16)22-11-5-6-12-22/h7-10,13,19H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENNFPBLQAVZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-diethyl-5-[6-(pyrrolidin-1-yl)pyridazin-3-yl]benzenesulfonamide

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